molecular formula C7H8BNO5 B8187694 (2-Methoxy-3-nitrophenyl)boronic acid

(2-Methoxy-3-nitrophenyl)boronic acid

Cat. No.: B8187694
M. Wt: 196.96 g/mol
InChI Key: IEIMUXZCPRSIDE-UHFFFAOYSA-N
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Description

(2-Methoxy-3-nitrophenyl)boronic acid is an aromatic boronic acid ester with the molecular formula C7H8BNO5 . This compound serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl bonds critical in active pharmaceutical ingredient (API) development . Boronic acids, including methoxy- and nitro- substituted variants like this one, are key intermediates in constructing complex molecules for pharmaceutical applications, as evidenced by their role in synthesizing purine derivatives investigated for antibacterial properties . The specific substitution pattern on the phenyl ring makes it a valuable synthon for exploring structure-activity relationships in drug discovery. The methoxy and nitro functional groups offer sites for further chemical modification, allowing researchers to diversify molecular scaffolds. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment.

Properties

IUPAC Name

(2-methoxy-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIMUXZCPRSIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Methoxy 3 Nitrophenyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a carbon-carbon single bond by coupling an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium complex. harvard.edu (2-Methoxy-3-nitrophenyl)boronic acid serves as the organoboron partner in this reaction, enabling the synthesis of complex biaryl structures. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. beilstein-journals.org

Oxidative Addition: The cycle begins with a low-valent palladium(0) complex, which undergoes oxidative addition to an organic halide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a new organopalladium(II) intermediate. nih.govbeilstein-journals.org The reactivity of the halide partner typically follows the trend I > OTf > Br >> Cl. harvard.edunih.gov

Transmetalation: This is the key step where the organic moiety from the boronic acid is transferred to the palladium(II) complex. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. researchgate.net This boronate then exchanges its organic group (the 2-methoxy-3-nitrophenyl group) with the halide on the palladium center, generating a new diorganopalladium(II) complex and releasing the boron-containing byproduct. beilstein-journals.org

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled together, forming the desired biaryl product (Ar¹-Ar²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. beilstein-journals.org This step typically requires the two organic ligands to be in a cis orientation on the palladium center. nih.gov

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. organic-chemistry.orgtcichemicals.com However, the specific structure of this compound presents unique considerations.

Electronic Effects: The presence of the electron-withdrawing nitro (-NO₂) group can render the boronic acid more susceptible to protodeboronation (cleavage of the C-B bond by a proton source), a common side reaction with electron-deficient arylboronic acids. mdpi.com Conversely, some studies on nickel-catalyzed couplings have suggested that electron-poor arylboronic acids can exhibit higher reactivity due to favorable interactions during the transmetalation step. nih.gov

Steric Effects: The ortho-methoxy (-OCH₃) group introduces significant steric hindrance around the reaction center. This bulk can impede the approach of the boronic acid to the palladium center during transmetalation, often requiring more forcing conditions or specialized catalytic systems to achieve high yields.

Functional Group Tolerance: The reaction generally tolerates a wide array of functional groups, including esters, ketones, and nitriles. The nitro and methoxy (B1213986) groups on this compound are typically stable under standard Suzuki-Miyaura conditions. However, functional groups on the coupling partner that can coordinate strongly to palladium, such as unprotected acidic groups (e.g., phenols, carboxylic acids), may inhibit the reaction.

While specific reaction data for this compound is not extensively detailed in readily available literature, the expected reactivity can be inferred from studies on analogous compounds. The table below illustrates the types of couplings that are generally successful for sterically hindered and electronically diverse arylboronic acids.

Aryl Halide PartnerBoronic Acid TypeTypical ProductKey Challenges & Considerations
4-Bromoacetophenoneortho-Substituted (e.g., 2-methylphenylboronic acid)Substituted Biaryl KetoneSteric hindrance may lower yield; requires optimized catalyst/ligand.
3-IodonitrobenzeneElectron-Deficient (e.g., 4-fluorophenylboronic acid)Substituted DinitrobiphenylPotential for protodeboronation; choice of base is critical.
2-Chloropyridineortho-Substituted, Electron-DeficientSubstituted ArylpyridineRequires highly active catalyst systems for unreactive aryl chlorides.
1-Bromo-4-methoxybenzeneThis compound (Hypothetical)2,4'-Dimethoxy-3-nitrobiphenylCombination of steric hindrance and electronic effects requires careful optimization.

Achieving high efficiency in Suzuki-Miyaura couplings, especially with challenging substrates like this compound, hinges on the optimization of the catalytic system. The choice of palladium source, ligand, base, and solvent is critical.

Palladium Precatalysts: Common sources of palladium include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. More advanced, air-stable precatalysts have also been developed to ensure the efficient generation of the active Pd(0) species.

Ligand Effects: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine (B1218219) ligands are often required. Ligands such as SPhos, XPhos, and tBu₃P have proven effective in facilitating the oxidative addition to less reactive aryl chlorides and promoting the reductive elimination of sterically congested biaryls. The electron-donating nature of these ligands accelerates the oxidative addition step, while their bulkiness promotes reductive elimination.

Base and Solvent: The choice of base is integral to the formation of the active boronate species. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, influences the solubility of the reactants and the efficacy of the base.

ParameterCommon OptionsRationale for Challenging Substrates
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalystsPrecatalysts offer better stability and controlled generation of active Pd(0).
Ligand PPh₃, SPhos, XPhos, Buchwald-type ligandsBulky, electron-rich ligands (e.g., SPhos) are needed to overcome steric hindrance and activate aryl chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFStronger bases (e.g., K₃PO₄) are often more effective for hindered substrates.
Solvent Dioxane/H₂O, Toluene, 2-MeTHFSolvent choice affects solubility and reaction rates; greener solvents like 2-MeTHF are increasingly used. mdpi.com

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign Suzuki-Miyaura protocols. Two prominent strategies are the use of aqueous media and microwave irradiation.

Aqueous Methods: Water is an ideal solvent due to its low cost, non-flammability, and minimal environmental impact. Suzuki-Miyaura reactions can be performed in neat water or in aqueous-organic mixtures, often with the aid of water-soluble ligands or phase-transfer catalysts. This approach simplifies product isolation and can facilitate catalyst recycling.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. This rapid heating can overcome activation barriers, often leading to higher yields and cleaner reaction profiles, which is particularly beneficial for less reactive substrates. Combining microwave heating with aqueous solvents offers a powerful, green synthetic methodology.

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines, including valuable α-amino acids.

The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts, often facilitated by a hydroxyl group on the carbonyl component (like glyoxylic acid), to form a tetracoordinate "ate" complex. This is followed by the intramolecular transfer of the aryl group from boron to the electrophilic iminium carbon, yielding the final product after hydrolysis.

The participation of this compound in this reaction would be influenced by its electronic properties. Electron-deficient boronic acids are often less nucleophilic and can be poor substrates in the Petasis reaction, sometimes requiring elevated temperatures or failing to react. The electron-withdrawing nitro group on the ring would likely decrease the nucleophilicity of the aryl group, potentially making the reaction with this compound challenging under standard, mild conditions. However, the use of microwave assistance or Lewis acid promoters may facilitate the reaction.

Amine ComponentCarbonyl ComponentBoronic Acid ComponentPotential Product
MorpholineGlyoxylic acidThis compound2-(2-Methoxy-3-nitrophenyl)-2-morpholinoacetic acid
L-Phenylalanine methyl esterParaformaldehydeThis compoundSubstituted N-benzyl phenylalanine derivative
AnilineSalicylaldehydeThis compoundSubstituted aminomethyl phenol (B47542)

Conjugate Addition Reactions (e.g., Rhodium-Catalyzed)

Rhodium-catalyzed conjugate addition, also known as the Miyaura-Hayashi reaction, is a powerful method for forming carbon-carbon bonds. This reaction involves the 1,4-addition of an arylboronic acid to an α,β-unsaturated carbonyl compound, such as an enone, ester, or lactone. rug.nl The process is typically catalyzed by a rhodium(I) complex, often in the presence of a chiral ligand for asymmetric applications, in an aqueous or mixed aqueous-organic solvent system. rug.nlnih.gov

The general catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the rhodium(I) catalyst, typically activated by a base, to form an aryl-rhodium(I) species. This intermediate then undergoes conjugate addition to the electron-deficient alkene of the α,β-unsaturated system. The resulting rhodium enolate is subsequently protonated to release the final product and regenerate the active catalyst. rug.nl

While specific studies detailing the use of this compound in this reaction are not prevalent, its structural features suggest it would be a competent coupling partner. The reaction's success is influenced by both electronic and steric factors of the boronic acid. Research on various arylboronic acids indicates broad functional group tolerance. rug.nl

Below is a representative table of rhodium-catalyzed conjugate additions with different arylboronic acids to illustrate the general reaction conditions.

Arylboronic Acidα,β-Unsaturated SubstrateCatalyst/LigandBaseSolventYield (%)
Phenylboronic acidCyclohex-2-en-1-one[Rh(acac)(C₂H₄)₂] / BINAP-Dioxane/H₂O99
4-Methoxyphenylboronic acidCyclohex-2-en-1-one[Rh(acac)(C₂H₄)₂] / BINAP-Dioxane/H₂O98
3-Chlorophenylboronic acidMethyl vinyl ketone[Rh(cod)₂]BF₄Ba(OH)₂Dioxane/H₂O95

Carbon-Heteroatom Bond Forming Reactions

Chan-Lam-Evans Coupling (C-O and C-N Bond Formation)

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, specifically aryl ethers (C-O) and aryl amines (C-N), from arylboronic acids. wikipedia.orgorganic-chemistry.org This reaction offers a significant advantage over other methods like the Buchwald-Hartwig coupling as it can be performed under milder conditions, often at room temperature and open to the air, using an inexpensive copper catalyst. wikipedia.org Substrates for this coupling include a wide range of O- and N-nucleophiles such as phenols, alcohols, amines, amides, and azoles. organic-chemistry.orgst-andrews.ac.uk

The mechanism is believed to involve a Cu(II) catalyst. The reaction cycle likely starts with the coordination of the nucleophile (amine or alcohol) to the Cu(II) center, followed by transmetalation with the arylboronic acid to form a copper(III)-aryl-heteroatom intermediate. wikipedia.org Reductive elimination from this intermediate yields the desired C-O or C-N coupled product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, which is often atmospheric oxygen, to complete the catalytic cycle. st-andrews.ac.uk

For this compound, the CLE coupling provides a direct route to synthesize substituted 2-methoxy-3-nitroanilines and 2-methoxy-3-nitrophenyl ethers. The reaction conditions are generally tolerant of various functional groups. beilstein-journals.org

The following table provides illustrative examples of Chan-Lam coupling reactions.

Arylboronic AcidNucleophileCopper SourceBase/AdditiveSolventProduct TypeYield (%)
Phenylboronic acidAnilineCu(OAc)₂Pyridine (B92270)CH₂Cl₂C-N90
4-Tolylboronic acidPhenolCu(OAc)₂PyridineCH₂Cl₂C-O82
3-Pyridylboronic acidImidazoleCu(OAc)₂-CH₂Cl₂C-N94

Palladium-Catalyzed, Copper(I)-Mediated Cyanation of Boronic Acids

The conversion of arylboronic acids to aryl nitriles is a valuable transformation, as the cyano group is a precursor to many other functional groups. A notable method for this conversion is a palladium-catalyzed, copper(I)-mediated cyanation that avoids the use of highly toxic cyanide salts. nih.govnih.gov This protocol typically uses a thiocyanate (B1210189), such as benzylthiocyanate, as the cyanide source. nih.gov

The reaction requires both a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) mediator, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govscilit.com The proposed mechanism involves the oxidative addition of the thiocyanate to the Pd(0) catalyst, followed by transmetalation of the aryl group from the boronic acid to the palladium center. The copper(I) salt is thought to function as a thiophilic activator, facilitating the final reductive elimination step that forms the aryl nitrile and regenerates the Pd(0) catalyst. nih.gov

Research has shown that the reactivity of arylboronic acids in this transformation is sensitive to electronic effects. While electron-rich and electron-neutral arylboronic acids undergo efficient cyanation, electron-deficient substrates are generally less reactive. nih.gov Notably, 3-nitrophenylboronic acid was reported to be an exception, showing limited effectiveness under these conditions. nih.gov Given the strong electron-withdrawing nature of the nitro group on this compound, its reactivity in this specific cyanation protocol may be similarly challenging.

Boronic AcidCyanide SourceCatalyst/MediatorSolventTemperature (°C)Yield (%)
Phenylboronic acidBenzylthiocyanatePd(PPh₃)₄ / CuTCTHF5090
4-(N,N-dimethylamino)phenylboronic acidBenzylthiocyanatePd(PPh₃)₄ / CuTCDioxane10095
3-Nitrophenylboronic acidBenzylthiocyanatePd(PPh₃)₄ / CuTCDioxane100Low

De-functionalization and Functional Group Interconversion

Protodeboronation Pathways and Conditions

Protodeboronation is a reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively removing the boronic acid group. wikipedia.org While often considered an undesired side reaction in cross-coupling processes, it can be utilized deliberately for the specific installation of a hydrogen atom. wikipedia.org The propensity for an arylboronic acid to undergo protodeboronation is highly dependent on the reaction conditions—particularly pH, temperature, and solvent—as well as the electronic properties of the substituents on the aromatic ring. wikipedia.orged.ac.uk

Several mechanistic pathways for protodeboronation exist. In acidic media, the reaction can proceed via an acid-catalyzed electrophilic substitution of the boronyl group by a proton. ed.ac.uk Under basic conditions, the reaction often involves the corresponding boronate anion ([ArB(OH)₃]⁻), which can undergo hydrolysis. ed.ac.uk The rate of protodeboronation for substituted arylboronic acids is influenced by their electronic character; however, the relationship is complex and not always predictable. For some heteroaromatic boronic acids, zwitterionic species can lead to rapid fragmentation and protodeboronation under neutral pH conditions. wikipedia.orgnih.gov For this compound, the presence of the nitro group is expected to influence its stability towards protodeboronation, a factor that must be considered when designing cross-coupling reactions.

Oxidation of Boronic Acids to Phenols

A fundamental transformation of arylboronic acids is their oxidation to the corresponding phenols. This reaction provides a mild, indirect method for the hydroxylation of an aromatic ring. A variety of reagents can effect this transformation, with common oxidants including hydrogen peroxide (H₂O₂), oxone, and peroxy acids, often under basic conditions.

The mechanism is generally believed to involve the formation of a boronate intermediate by the addition of the oxidant (e.g., hydroperoxide anion, HOO⁻) to the boron atom. This is followed by a rearrangement where the aryl group migrates from the boron to the adjacent oxygen atom, displacing the hydroxide (B78521) leaving group. The resulting boronate ester is then hydrolyzed under the reaction conditions to yield the phenol and boric acid.

This oxidation is a general and high-yielding reaction for a wide range of arylboronic acids and is tolerant of many functional groups. Therefore, this compound can be readily converted to 2-Methoxy-3-nitrophenol using standard oxidation protocols.

The table below shows typical conditions for the oxidation of arylboronic acids.

Arylboronic AcidOxidantBaseSolventProductYield (%)
Phenylboronic acidH₂O₂NaOHTHF/H₂OPhenol98
4-Fluorophenylboronic acidOxoneNaHCO₃Acetone/H₂O4-Fluorophenol95
2-Naphthylboronic acidH₂O₂NaOHTHF2-Naphthol88

Catalytic Applications of Boronic Acids and 2 Methoxy 3 Nitrophenyl Boronic Acid Analogues

Lewis Acidity in Organic Catalysis

As Lewis acids, boronic acids can activate electrophiles, particularly carbonyl compounds, to facilitate a range of carbon-carbon bond-forming reactions. nih.gov This activation enhances the reactivity of the carbonyl group towards nucleophiles.

Boronic acids have demonstrated effectiveness in catalyzing cycloaddition reactions, such as the Diels-Alder reaction, by activating unsaturated carboxylic acids. nih.govresearchgate.net This activation is believed to occur through a LUMO-lowering effect on the dienophile via the formation of a covalent, monoacylated hemiboronic ester intermediate. researchgate.netnih.gov For instance, ortho-substituted arylboronic acids have been shown to promote the reactivity of 2-alkynoic acids with various dienes. nih.govresearchgate.net This catalytic approach often leads to faster reactions, milder conditions, and improved yields compared to thermal methods. nih.gov Chiral boronic acid derivatives, often prepared from tartaric acid, can serve as active Lewis acid catalysts for asymmetric Diels-Alder reactions, inducing a high degree of stereocontrol. libretexts.org

The Mukaiyama aldol (B89426) reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound, is another key transformation catalyzed by Lewis acids, including boron-based catalysts. rsc.orgresearchgate.net Boron Lewis acids, such as those derived from chiral amino acids or sulfonamides, can facilitate catalytic and enantioselective aldol additions. msu.edu While traditional boron-mediated aldol reactions often require stoichiometric amounts of reagents and anhydrous conditions, newer methods have been developed that work in aqueous media. msu.edunih.gov For example, diphenylboronic acid has been used for diastereoselective Mukaiyama aldol reactions in water at ambient temperature. nih.gov

Table 1: Examples of Boronic Acid Catalysis in Carbonyl Activation Reactions

ReactionRole of Boronic Acid CatalystKey FeaturesExample Catalyst
Diels-AlderActivates unsaturated carboxylic acid dienophilesMilder conditions, improved yields, potential for asymmetryortho-Substituted arylboronic acids nih.gov
Mukaiyama AldolActivates aldehyde/ketone electrophilesCan be catalytic, enantioselective, and performed in aqueous mediaDiphenylboronic acid nih.gov

The Biginelli reaction is a multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester like ethyl acetoacetate, and urea. wikipedia.org This reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org Phenylboronic acid has been successfully employed as a mild and efficient catalyst for the Biginelli three-component condensation, leading to good to excellent yields of the desired dihydropyrimidinone derivatives. researchgate.net The use of boronic acid catalysts aligns with the development of more environmentally friendly protocols for this important reaction. nih.gov

Similarly, the Hantzsch synthesis of dihydropyridines, a condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, can be catalyzed by boronic acids. organic-chemistry.orgnih.gov Phenylboronic acid has been utilized in a one-pot, three-component Hantzsch reaction to afford 1,4-dihydropyridines. organic-chemistry.org Boric acid, a related compound, has also been shown to be an inexpensive and efficient catalyst for this transformation. researchgate.net The role of the boron catalyst is to activate the aldehyde component, facilitating the initial condensation steps of the reaction mechanism. wikipedia.orgorganic-chemistry.org

Catalytic Activation of Hydroxyl and Carboxyl Functional Groups

A significant area of boronic acid catalysis involves the activation of hydroxyl and carboxyl groups, enabling direct transformations that are often more atom-economical than traditional methods. rsc.org

Boronic acids are highly effective catalysts for the direct amidation of carboxylic acids with amines, a process that forms an amide bond with the expulsion of water. rsc.orgnih.gov This method circumvents the need for coupling reagents that generate stoichiometric byproducts. rsc.org Various boronic acids, including substituted phenylboronic acids, have been investigated for this purpose. chemrxiv.org For instance, 2-hydroxyphenylboronic acid has been found to effectively catalyze the amidation of aromatic acids. rsc.org The catalytic cycle is thought to involve the formation of key bicyclic intermediates from the boronic acid, carboxylic acid, and amine. nih.govmdpi.com Detailed mechanistic studies indicate that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov

Boronic and boric acids also catalyze direct dehydrative esterification. researchgate.net The catalysis is particularly efficient for carboxylic acids that possess an additional coordinating group, such as α-hydroxycarboxylic acids. researchgate.netacs.org Boric acid can selectively catalyze the esterification of α-hydroxycarboxylic acids at room temperature in the presence of other carboxylic acids, including β-hydroxy acids. acs.org This selectivity is attributed to the formation of a more reactive bis(α-hydroxycarboxylate)borate complex. scispace.com

Table 2: Boronic Acid Catalyzed Direct Condensation Reactions

ReactionSubstratesKey AdvantageExample Catalyst
Direct AmidationCarboxylic Acids + AminesAvoids stoichiometric coupling reagents2-Hydroxyphenylboronic acid rsc.org
Direct Esterificationα-Hydroxycarboxylic Acids + AlcoholsChemoselective for α-hydroxy acidsBoric Acid acs.org

The concept of boronic acid catalysis (BAC) extends to the activation of unsaturated carboxylic acids for cycloaddition and conjugate addition reactions. rsc.org In [3+2] dipolar cycloadditions involving partners like azides, nitrile oxides, and nitrones, boronic acid catalysis provides faster reactions under milder conditions with improved yields and regioselectivities. nih.govresearchgate.net For example, in the reaction of azides with 2-alkynoic acids to form triazoles, catalysis with ortho-nitrophenylboronic acid circumvents the undesirable decarboxylation that can occur under thermal conditions. nih.govnih.gov The activation mechanism involves lowering the LUMO of the unsaturated acid through the formation of a boronic ester intermediate. nih.gov

Boronic acids also facilitate the conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated carboxylic acids, which are typically unreactive Michael acceptors. researchgate.net Hybrid catalysts combining an arylboronic acid with a thiourea (B124793) and a tertiary amine have been designed to activate these substrates for asymmetric aza- and thia-Michael additions. researchgate.net Furthermore, the enantioselective conjugate addition of boronic acids themselves to α,β-unsaturated carbonyl compounds like ketoesters and 2-acyl imidazoles can be achieved using chiral diol catalysts. nih.govnih.govacs.org

A hallmark of boronic acid chemistry is the reversible formation of boronic esters with 1,2- and 1,3-diols, a property extensively exploited for the regioselective functionalization of polyols and carbohydrates. rsc.orgscholaris.ca This strategy avoids complex protecting group manipulations. scholaris.ca Borinic acids, which are structurally related to boronic acids, can catalyze the regioselective acylation, sulfonylation, and alkylation of diols and carbohydrates. scholaris.canih.gov

Boronic acids can act as catalysts to direct the regioselective glycosylation of unprotected or partially protected sugar acceptors. researchgate.netacs.orgacs.org The catalyst forms a temporary complex with the diol of the acceptor, enhancing the nucleophilicity of a specific hydroxyl group and directing the attack of the glycosyl donor. rsc.orgnih.gov For instance, p-nitrophenylboronic acid has been used to catalyze the highly regioselective and 1,2-cis-stereoselective glycosylation of unprotected sugar acceptors. acs.org This approach mimics the SNi-type mechanism used by glycosyl transferase enzymes in nature. acs.org The ability of boronic esters to act as switchable protective/activating groups further enhances their utility; a tricoordinate boronic ester can protect a diol, and upon addition of a Lewis base, it can form a tetracoordinate adduct that activates one of the oxygen atoms for subsequent functionalization. acs.org

Asymmetric Catalysis with Chiral Boronic Acid Derivatives

Chiral boronic acid derivatives are valuable intermediates and catalysts in asymmetric synthesis. beilstein-journals.org The Lewis acidity of the boron center, which can be modulated by substituents on the aryl ring, allows these compounds to activate substrates and facilitate a variety of stereoselective transformations. nih.gov While boronic acids like (2-Methoxy-3-nitrophenyl)boronic acid and its analogues are known primarily as reagents in cross-coupling reactions, the broader class of chiral organoboron compounds serves as a platform for developing sophisticated asymmetric catalysts.

Enantioselective hydroboration is a powerful method for preparing chiral boronic esters, which are versatile intermediates in organic synthesis. beilstein-journals.org This transformation typically involves the addition of a boron-hydride bond across a carbon-carbon double bond, a reaction often catalyzed by transition metal complexes featuring chiral ligands. The development of catalytic asymmetric hydroboration (CAHB) has provided efficient routes to functionalized primary, secondary, and tertiary chiral boronic esters. beilstein-journals.org

Rhodium-catalyzed asymmetric hydroboration has been successfully applied to α-arylenamides using bis(pinacolato)diboron (B136004) ((Bpin)₂) as the boron source. researchgate.netnih.gov With a P-chiral monophosphorus ligand such as BI-DIME, a series of chiral α-amino tertiary boronic esters were synthesized in good yields and with excellent enantioselectivities (up to 99% ee). researchgate.netnih.gov The reaction proceeds with high Markovnikov selectivity, which is attributed to the chiral ligand. researchgate.net Similarly, carbonyl-directed and oxime-directed CAHB have been used to synthesize functionalized chiral boronic esters. beilstein-journals.org For instance, the rhodium-catalyzed hydroboration of β,γ-unsaturated amides and esters can be directed by the carbonyl group to control regiochemistry, while chiral phosphoramidite (B1245037) ligands control the facial selectivity. beilstein-journals.org

More recently, cobalt catalysts have been employed for the asymmetric hydroboration of fluoroalkyl-substituted alkenes, affording chiral alkylboronates with high enantioselectivity (up to 98% ee). cymitquimica.com These methods highlight the versatility of catalytic hydroboration in creating stereogenic centers bearing a boronate group. cymitquimica.com

Table 1. Examples of Enantioselective Catalytic Hydroboration
Substrate TypeCatalyst SystemBoron SourceProduct TypeMax. Enantioselectivity (ee)Reference
α-Arylenamides[Rh(nbd)₂]BF₄ / BI-DIME ligand(Bpin)₂α-Amino tertiary boronic esters99% researchgate.netnih.gov
Alkyl-substituted methylidene alkenes (oxime-directed)Rhodium / Chiral phosphoramiditePinacolborane (pinBH)Oxime-containing tertiary boronic esters96:4 er beilstein-journals.org
Fluoroalkyl-substituted terminal alkenesCo(acac)₂ / Bisphosphine ligandsPinacolborane (HBpin)Chiral fluoroalkylboronates98% cymitquimica.com

Chiral boronic acid derivatives can catalyze or influence enantioselective cycloadditions and addition reactions to carbonyl compounds. Arylboronic acids, particularly those with electron-withdrawing groups like 3,5-bis(trifluoromethyl)phenylboronic acid, have been shown to be effective catalysts for [4+3] cycloaddition reactions, providing access to complex cyclic scaffolds.

In the realm of conjugate additions, chiral diols can catalyze the enantioselective addition of boronic acids to α,β-unsaturated 2-acyl imidazoles. nih.gov Using (R)-3,3′-I₂-BINOL as the catalyst, Michael addition products were obtained with up to 97% ee. nih.gov Similarly, the asymmetric boron conjugate addition to α,β-unsaturated ketones and esters can be catalyzed by copper complexes with chiral ligands like Josiphos, achieving up to 96% ee under non-alkaline conditions. nih.gov

The direct asymmetric addition of arylboronic acids to aldehydes represents another important application. A ruthenium-monophosphine catalyst system has been shown to promote the enantioselective addition of arylboronic acids to aliphatic aldehydes, producing chiral secondary alcohols in excellent yields and enantioselectivities. nih.gov This method is notable for its tolerance of a broad scope of both aliphatic aldehydes and arylboronic acids. nih.gov

Although various substituted arylboronic acids are employed as nucleophiles or catalysts in these transformations, specific studies detailing the catalytic role of this compound or its analogues in these enantioselective reactions are not widely reported in the reviewed literature.

Table 2. Enantioselective Additions Involving Boronic Acids
Reaction TypeSubstrateNucleophileCatalyst SystemMax. Enantioselectivity (ee)Reference
Conjugate Additionα,β-Unsaturated 2-acyl imidazolesAryl- and Alkenylboronic acids(R)-3,3′-I₂-BINOL97% nih.gov
Conjugate Additionα,β-Unsaturated ketones and estersBis(pinacolato)diboronCuOTf / Josiphos96% nih.gov
Addition to AldehydesAliphatic aldehydesArylboronic acids[RuCl₂(cymene)]₂ / P-chiral monophosphorous ligand95:5 er nih.gov

Bifunctional and Assisted Catalysis Employing Organoboronic Acids

Organoboronic acids can act as powerful catalysts by engaging in bifunctional or assisted catalytic cycles. Their Lewis acidic nature allows for the activation of substrates, often through reversible covalent bonding with hydroxyl or carboxyl groups. bnl.gov This mode of action is central to their utility in a range of organic transformations. bnl.gov

Bifunctional catalysts combine two distinct catalytic moieties, such as an acid and a base, within a single molecule or system to promote a reaction. d-nb.info Aminoboronic acids are a prime example of this concept, integrating a Lewis acidic boronic acid with a Lewis basic amino group. d-nb.info These catalysts have proven effective in direct amide formation and in asymmetric aldol reactions. d-nb.info For instance, hybrid thiourea–boronic acid catalysts have been developed for aza-Michael additions, where the catalyst forms an ordered complex through hydrogen bonding and coordination to the substrate, enabling selective activation and delivery of the nucleophile. bnl.gov

In assisted catalysis, a boronic acid may act in concert with another catalyst or reagent. For example, the combination of an arylboronic acid catalyst and a chiral phosphoric acid has been used for the enantioselective Michael addition for the desymmetrization of para-quinols. bnl.gov Boronic acid catalysis can also be enhanced by co-catalysts. The use of perfluoropinacol (B1203177) as a co-catalyst, for instance, can improve the reactivity of an arylboronic acid catalyst in Friedel-Crafts benzylations by forming a more electrophilic and Lewis acidic boronic ester in situ. researchgate.net This species facilitates the ionization of benzylic alcohols for subsequent reaction. researchgate.net

The design of bifunctional catalysts often focuses on tuning the structure to optimize reactivity. researchgate.net While the principles of bifunctional and assisted catalysis are well-established for organoboronic acids, the application of this compound or its analogues in these specific catalytic roles is not extensively documented.

Applications in Materials Science Research

Design and Synthesis of Boronic Acid-Containing Polymers

Boronic acid-containing polymers are a significant class of "smart" materials that can respond to specific chemical stimuli, most notably pH and the presence of diol-containing molecules like carbohydrates. nih.govnih.gov The incorporation of boronic acid functionalities into polymer chains allows for the creation of materials for diverse applications, including drug delivery and separation technologies. nih.govresearchgate.net

(2-Methoxy-3-nitrophenyl)boronic acid can be integrated into polymeric structures primarily as a pendant group. A common strategy involves the synthesis of a monomer, such as an acrylamide (B121943) derivative of the boronic acid, which can then be copolymerized with other monomers (e.g., methacrylates) via radical polymerization to form a linear polymer chain with boronic acid units along its backbone. nsf.govmdpi.com The specific substituents of this compound would impart distinct polarity and reactivity to the resulting polymer, influencing its solubility and interaction with other molecules.

Polymerization StrategyRole of this compoundPotential Polymer Properties
Radical Polymerization Functionalized as a monomer (e.g., acrylamide derivative) and copolymerized.Stimuli-responsive (pH, diols), tunable hydrophilicity.
Post-polymerization Modification Reacted with a pre-formed polymer containing suitable functional groups.Introduces boronic acid functionality onto existing polymer platforms.

Role in Optoelectronic Materials Development

Arylboronic acids and their esters are crucial intermediates in the synthesis of complex organic molecules for optoelectronic applications, including Organic Light Emitting Diodes (OLEDs). rsc.org They are most frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds and construct large, conjugated systems that are essential for light emission and charge transport.

While direct applications of this compound in OLEDs are not extensively documented, its structure is relevant for creating donor-acceptor type molecules. The methoxy (B1213986) group acts as an electron donor and the nitro group as a strong electron acceptor. This "push-pull" configuration within the molecule can be exploited to tune the electronic energy levels (HOMO/LUMO) of larger conjugated systems built using this compound as a starting block. acs.org Materials with tailored energy levels are critical for achieving efficient and color-pure emission in OLED devices. researchgate.net

Sensor Technology Development

The development of sensors based on boronic acids is a highly active area of research, primarily focused on the detection of biologically important carbohydrates. nih.govnih.gov

Carbohydrate Recognition and Detection through Reversible Boronate Ester Formation

The fundamental principle behind boronic acid-based sensors is the reversible formation of a cyclic boronate ester between the boronic acid group and a molecule containing 1,2- or 1,3-diols, such as a carbohydrate. acs.orgnih.govsigmaaldrich.com This reaction is a dynamic covalent process, meaning the bond forms and breaks reversibly under specific conditions, particularly in aqueous solutions. researchgate.netresearchgate.net

When this compound interacts with a carbohydrate like glucose or fructose, its boronic acid moiety, B(OH)₂, which is trigonal and sp²-hybridized, reacts with the diol groups of the sugar. This reaction forms a more stable five- or six-membered cyclic boronate ester, where the boron atom becomes tetrahedral and sp³-hybridized. nih.govresearchgate.net This structural and electronic change can be coupled to a reporter molecule (e.g., a fluorophore), causing a detectable change in signal, such as an increase or decrease in fluorescence intensity, upon binding to the carbohydrate. acs.orgsoton.ac.uk

Modulation of Sensing Performance via Substituent Electronic Effects

The performance of a boronic acid sensor is critically dependent on its pKa, which is the pH at which the boronic acid is in equilibrium with its anionic boronate form. bohrium.com The binding affinity for diols is significantly higher for the anionic tetrahedral boronate. nsf.govresearchgate.net Therefore, lowering the pKa allows the sensor to operate effectively at physiological pH (~7.4).

The substituents on the phenyl ring of this compound play a crucial role in modulating its pKa. researchgate.net

Nitro Group (-NO₂): As a strong electron-withdrawing group, the meta-nitro group increases the Lewis acidity of the boron atom. This enhanced acidity facilitates the formation of the anionic boronate, thereby lowering the pKa of the boronic acid. mdpi.comnih.gov

Methoxy Group (-OCH₃): The ortho-methoxy group has a dual effect. It is an electron-donating group through resonance but can also be weakly electron-withdrawing through induction. Its proximity to the boronic acid group can also lead to intramolecular hydrogen bonding, which influences the orientation and reactivity of the boronic acid. bohrium.com

The combined electronic effects of these two substituents fine-tune the pKa and binding affinity of this compound, making it a potentially sensitive component for carbohydrate sensors designed to operate under specific pH conditions. nih.govnih.gov

SubstituentPositionElectronic EffectImpact on Boron AcidityImpact on pKa
Methoxy (-OCH₃) Ortho (2)Resonance: Donating; Inductive: WithdrawingComplex; can stabilize via H-bondingModulates reactivity
Nitro (-NO₂) Meta (3)Strong WithdrawingIncreasesLowers

Dynamic Covalent Materials and Self-Healing Polymers

The reversible nature of the boronate ester bond makes it a prime example of a dynamic covalent bond. rsc.orgnih.gov This type of bond can be repeatedly broken and reformed in response to an external stimulus like pH, allowing materials to adapt, reorganize, or even self-repair after damage. rsc.orgresearchgate.net

Polymers cross-linked via boronate ester bonds can form hydrogels that exhibit self-healing properties. nih.govnih.gov If a hydrogel made with this compound as a cross-linking agent is physically cut, the dynamic boronate ester bonds at the fractured surface can reform upon bringing the pieces back into contact, restoring the integrity of the material. sci-hub.semdpi.com The rate of this healing process is dependent on the kinetics of the boronate ester exchange, which is influenced by factors like pH and the electronic properties of the boronic acid. researchgate.netsci-hub.se The specific substituents on this compound would influence the stability and exchange rate of these dynamic cross-links, providing a tool to tune the mechanical and self-healing properties of the resulting material. researchgate.net

Medicinal Chemistry Research and Intermediates Based on 2 Methoxy 3 Nitrophenyl Boronic Acid

Role as Versatile Building Blocks in Drug Discovery and Development

(2-Methoxy-3-nitrophenyl)boronic acid serves as a key structural motif for the synthesis of complex organic molecules, primarily through its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry, utilizes arylboronic acids to create biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

The specific substitution pattern of this compound introduces significant steric hindrance due to the ortho-methoxy group. This steric bulk can influence the regioselectivity and atropselectivity of cross-coupling reactions, providing a pathway to complex, three-dimensional molecules that are often sought in drug discovery to achieve high target specificity and affinity.

A notable application of this building block is in the synthesis of sterically hindered, multi-substituted pyridine (B92270) derivatives. Research has demonstrated its use in a Suzuki-Miyaura cross-coupling reaction with 3,4,5-tribromo-2,6-dimethylpyridine. The reaction proceeds in a stepwise manner, replacing the bromine atoms on the pyridine ring. Due to the steric hindrance from the ortho-methoxy group on the boronic acid, the reaction can yield a mixture of atropisomeric stereoisomers—molecules that are chiral due to restricted rotation around a single bond. This regio- and atropselective process provides an efficient route to a class of complex chiral compounds that would be difficult to synthesize through other methods. The ability to generate such structural diversity is crucial in the early phases of drug discovery for building libraries of compounds for high-throughput screening.

Table 1: Application of this compound in Suzuki-Miyaura Cross-Coupling
Reactant AReactant BReaction TypeKey Product ClassSignificance in Drug Discovery
This compound3,4,5-Tribromo-2,6-dimethylpyridineSuzuki-Miyaura CouplingAtropisomeric tri-aryl pyridinesProvides access to sterically hindered, chiral scaffolds for library synthesis and exploration of complex chemical space.

Utility in the Synthesis of Active Pharmaceutical Ingredients (APIs) and Precursors

The Suzuki-Miyaura coupling reaction is a widely adopted method in the pharmaceutical industry for the large-scale synthesis of APIs. The mild reaction conditions, broad functional group tolerance, and commercial availability of a vast array of boronic acids make it an ideal strategy for constructing the core scaffolds of many drugs.

While arylboronic acids as a class are fundamental to the synthesis of numerous commercial drugs, specific examples detailing the use of this compound as a direct precursor in the documented synthesis of a specific, named Active Pharmaceutical Ingredient are not prominent in publicly available literature. However, its structural motifs are relevant to scaffolds found in bioactive molecules. The 2-methoxyphenyl and 3-nitrophenyl moieties can be found in various compounds investigated for therapeutic properties. The role of this specific boronic acid would be to couple this substituted phenyl ring to another molecular fragment, forming a key C-C bond in a potential API's structure.

Research into Biological Activities and Target Interactions (e.g., Enzyme Inhibition)

The boronic acid functional group is a well-established pharmacophore known for its ability to act as an inhibitor of various enzymes, particularly serine proteases. The boron atom is a Lewis acid and can form a reversible covalent bond with the hydroxyl group of a serine residue in an enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This mechanism is famously exploited by the proteasome inhibitor drug Bortezomib.

Derivatives of this compound have the potential to be investigated as enzyme inhibitors. The core structure could be elaborated to enhance binding affinity and selectivity for specific enzyme targets. The nitro group, being a strong electron-withdrawing group, can influence the acidity of the boronic acid and participate in hydrogen bonding or electrostatic interactions within a target's binding pocket. The methoxy (B1213986) group provides a handle for further functionalization and can also influence binding and solubility.

While the general class of arylboronic acids is heavily researched for enzyme inhibition, specific studies detailing the biological activities and target interactions of compounds directly synthesized from this compound, such as the tri-aryl pyridines mentioned previously, are not widely reported. The pharmacological activities of multi-aryl substituted pyridines are broad, including potential applications as kinase inhibitors or anti-inflammatory agents, suggesting a potential, though currently unexplored, avenue for derivatives of this specific boronic acid.

Applications in Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a targeted radiation cancer therapy that requires the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells. mdpi.comnih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons and undergo a nuclear fission reaction, releasing high-energy alpha particles and lithium-7 (B1249544) nuclei. researchgate.net These particles have a very short path length of approximately one cell diameter, resulting in highly localized cell death within the tumor while sparing adjacent healthy tissue. researchgate.net

The success of BNCT is critically dependent on the development of effective boron delivery agents that can achieve high tumor-to-normal tissue concentration ratios. mdpi.comnih.gov The two agents that have been used clinically are L-boronophenylalanine (BPA) and sodium borocaptate (BSH). mdpi.com Phenylboronic acid and its derivatives are actively being investigated as potential next-generation BNCT agents due to their chemical versatility. nih.gov However, there is no specific research documented in the scientific literature that points to the use or investigation of this compound for applications in BNCT. The development of new BNCT agents focuses on molecules that can be selectively taken up by cancer cells, and it is plausible that derivatives of this compound could be explored for such purposes in the future.

Development of Molecular Probes and Diagnostic Imaging Agents

Boronic acids are valuable functional groups in the design of molecular probes and sensors due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. acs.orgnih.gov This property makes them particularly useful for creating sensors that can detect saccharides (sugars) and glycoproteins, which are important biomarkers in various physiological and pathological processes, including diabetes and cancer. soton.ac.uk When a boronic acid-based sensor binds to a diol-containing analyte, it can trigger a change in a reporter signal, such as fluorescence or a color change. acs.orgsoton.ac.uk

Computational and Theoretical Studies on 2 Methoxy 3 Nitrophenyl Boronic Acid

Electronic Structure Analysis (e.g., HOMO-LUMO Interactions, Orbital Contributions)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, optical properties, and kinetic stability. nih.gov

For aromatic boronic acids, the electronic properties are influenced by the substituents on the phenyl ring. In (2-Methoxy-3-nitrophenyl)boronic acid, the methoxy (B1213986) (-OCH₃) group acts as an electron-donating group, while the nitro (-NO₂) group is strongly electron-withdrawing. These opposing effects significantly influence the electron density distribution across the molecule.

Theoretical calculations, typically using DFT methods like B3LYP, show that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. scielo.org.za In a related compound, 4-methoxyphenylboronic acid, the HOMO is distributed over the entire molecule, while the LUMO is similarly delocalized. researchgate.net For this compound, it is predicted that the HOMO would have significant contributions from the phenyl ring and the methoxy group's oxygen atom. Conversely, the LUMO would be predominantly localized on the nitro group and the boronic acid moiety, which acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating that it requires less energy to be excited. nih.gov Quantum chemical descriptors, calculated from HOMO-LUMO energies, help quantify the molecule's reactivity.

Table 1: Predicted Quantum Chemical Properties for Arylboronic Acids

Parameter Symbol Formula Significance
HOMO Energy EHOMO - Electron-donating ability
LUMO Energy ELUMO - Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Chemical reactivity and stability
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron distribution nih.gov
Chemical Potential μ (EHOMO + ELUMO) / 2 Electron escaping tendency nih.gov

This table presents quantum chemical descriptors typically calculated for molecules like this compound to predict their electronic behavior.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR, UV-Vis, IR)

Computational methods are extensively used to predict and interpret the spectroscopic data of molecules, providing a powerful complement to experimental measurements. DFT calculations can accurately forecast vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common quantum chemical approach for calculating the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net For this compound, theoretical calculations would predict specific shifts for the aromatic protons, the methoxy protons, and the carbons in the phenyl ring. For instance, in studies of similar compounds like 4-methoxyphenylboronic acid, the GIAO method using the B3LYP functional showed good agreement between calculated and experimental chemical shifts. researchgate.net The electron-withdrawing nitro group and electron-donating methoxy group would cause distinct downfield and upfield shifts, respectively, for adjacent protons and carbons.

IR Spectroscopy: Theoretical vibrational analysis helps in the assignment of complex experimental IR spectra. Calculations can predict the frequencies and intensities of vibrational modes associated with specific functional groups. For this compound, key predicted vibrations would include O-H stretching of the boronic acid group, asymmetric and symmetric stretching of the nitro group, C-O stretching of the methoxy group, and various C-H and C=C vibrations of the aromatic ring. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of molecules, predicting the absorption maxima (λmax) that correspond to electronic transitions, often from HOMO to LUMO. scielo.org.zamaterialsciencejournal.org The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitro and methoxy groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted phenylboronic acid, due to the extension of the conjugated system and intramolecular charge transfer character. scielo.org.za

Table 2: Comparison of Typical Calculated vs. Experimental Spectroscopic Data for Phenylboronic Acid Derivatives

Spectroscopic Data Functional Group Typical Calculated Value Typical Experimental Value
¹³C NMR (ppm) C-B 130-140 130-140
C-O (methoxy) 53-56 55-58
¹H NMR (ppm) Aromatic C-H 7.0-8.5 7.0-8.5
Methoxy C-H 3.8-4.1 3.8-4.0
IR (cm⁻¹) O-H Stretch (B(OH)₂) ~3300-3600 ~3300-3600
NO₂ Asymmetric Stretch ~1520-1560 ~1520-1560
C-O Stretch (methoxy) ~1250 ~1250

| UV-Vis (nm) | π → π* Transition | ~280-350 | ~280-350 |

This table provides an illustrative comparison of predicted and observed spectroscopic values for functional groups present in this compound, based on data from related compounds. scielo.org.zaresearchgate.net

Reactivity and Mechanistic Investigations via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for exploring the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. scienceopen.com DFT is a primary tool for mapping potential energy surfaces, identifying transition states, and calculating activation energies, thereby providing a detailed picture of reaction pathways. mdpi.com

A key application for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. Computational studies can model the three main steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For this compound, theoretical investigations could clarify how the electronic effects of the methoxy and nitro substituents influence the kinetics and thermodynamics of the transmetalation step, which is often rate-determining.

Furthermore, reactivity descriptors derived from DFT calculations, such as the electrophilicity index and chemical hardness (as shown in Table 1), can predict the molecule's behavior. nih.gov The significant intramolecular charge transfer from the methoxy to the nitro group would create distinct electrophilic and nucleophilic sites, governing its regioselectivity in various reactions. The Molecular Electrostatic Potential (MEP) map is another valuable tool, visualizing the electron density distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov For this molecule, the MEP would likely show a negative potential around the nitro and methoxy oxygen atoms and a positive potential near the boronic acid's hydroxyl protons.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding ligand-protein interactions at an atomic level. mdpi.com Boronic acids are a well-known class of enzyme inhibitors, particularly for serine proteases and β-lactamases, making this compound a candidate for such computational studies.

A typical molecular docking study involves several key steps:

Preparation of the Target and Ligand: A high-resolution 3D structure of the target protein is obtained, often from a database like the Protein Data Bank. The structure of this compound is optimized using quantum chemical methods.

Docking Simulation: A docking algorithm systematically samples various conformations and orientations (poses) of the ligand within the active site of the protein.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the active site. nih.gov

For this compound, docking studies could reveal how the boronic acid group forms covalent or non-covalent interactions with key residues in an enzyme's active site. The methoxy and nitro groups would also play a critical role in defining the specificity and strength of binding through additional interactions. mdpi.com

Table 3: General Workflow for a Molecular Docking Study

Step Description Key Objective
1. Target Selection Identify a biologically relevant protein target (e.g., an enzyme implicated in a disease). Define the biological question.
2. Structure Preparation Obtain and prepare the 3D structures of the protein and the ligand. Ensure structures are chemically correct and optimized for docking.
3. Binding Site Definition Identify the active or allosteric site on the protein where the ligand is expected to bind. Constrain the search space for the docking algorithm.
4. Docking Simulation Use software (e.g., AutoDock, Glide) to place the ligand into the binding site in multiple orientations. Generate a set of plausible binding poses.
5. Pose Scoring Evaluate and rank the generated poses using a scoring function to estimate binding affinity. Identify the most likely binding mode(s).

| 6. Interaction Analysis | Analyze the top-ranked poses to visualize and understand the specific molecular interactions. | Elucidate the structural basis of binding. |

This table outlines the standard procedure for investigating the interaction of a ligand like this compound with a biological target.

Thermodynamic and Kinetic Modeling of Boronic Acid Interactions

Beyond static docking, more advanced computational methods can model the thermodynamic and kinetic aspects of a ligand binding or a chemical reaction. nrel.gov These models provide deeper insights into the stability of complexes and the rates of their formation and dissociation.

For this compound, a key interaction to model is its reversible esterification with diols, a reaction fundamental to its use in chemical sensors for carbohydrates.

Thermodynamic Modeling: Techniques like Molecular Dynamics (MD) simulations coupled with free energy calculation methods (e.g., MM/PBSA, free energy perturbation) can be used to compute the binding free energy (ΔG_bind) of the boronic acid with a target molecule. This provides a more accurate prediction of binding affinity than docking scores alone, as it accounts for solvent effects and the dynamic flexibility of the interacting molecules. mdpi.com

Kinetic Modeling: Understanding the kinetics involves calculating the energy barrier (activation energy) for a process, such as the formation or hydrolysis of a boronate ester. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the reaction pathway, identify the transition state structure, and determine the rate constants. nih.gov These models can predict how factors like pH and the electronic nature of the substituents on the phenyl ring influence the reaction rates.

These advanced modeling techniques allow for a comprehensive understanding of the interactions of this compound, guiding the design of new sensors or inhibitors with optimized thermodynamic and kinetic properties.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Methodologies for Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, enabling the construction of complex molecules. nih.gov Historically, methods relied on the electrophilic trapping of organometallic reagents like Grignard or organolithium compounds with borate (B1201080) esters. nih.govorganic-chemistry.org While effective, these methods often require harsh conditions and have limited functional group tolerance. nih.gov Research is now focused on developing more versatile, efficient, and milder synthetic routes.

Recent advancements include:

Transition Metal-Catalyzed C-H Borylation: This atom-economical method allows for the direct conversion of C-H bonds in aromatic rings to C-B bonds, bypassing the need to pre-functionalize the starting material with a halide. nih.govacs.org Iridium and rhodium catalysts are commonly employed in these transformations. acs.org

Photoredox Catalysis: Visible-light-induced borylation of aryl halides and other precursors has emerged as a powerful, metal-free alternative. organic-chemistry.org These reactions often proceed under mild conditions with broad substrate scope and excellent functional group tolerance. organic-chemistry.org

Flow Chemistry: The use of continuous flow setups for organolithium chemistry allows for rapid halogen-lithium exchange and subsequent borylation. organic-chemistry.org This technology enables reactions to be performed on a larger scale with significantly reduced reaction times and improved safety. organic-chemistry.org

Decarbonylative and Decarboxylative Borylation: Novel strategies are being developed that use alternative functional groups, such as aryl anhydrides or activated carboxylic acids, as precursors for borylation, expanding the range of accessible starting materials. organic-chemistry.org

These novel methodologies promise to make structurally complex arylboronic acids, including derivatives of (2-Methoxy-3-nitrophenyl)boronic acid with varied substitution patterns, more accessible for research and development.

Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids

Methodology Precursor Key Features Advantages Limitations
Organometallic Trapping Aryl HalidesUse of Grignard or organolithium reagents with borate esters. nih.govWell-established, versatile for many substrates.Requires harsh conditions, low functional group tolerance, cryogenic temperatures. nih.gov
Miyaura Borylation Aryl Halides/TriflatesPalladium-catalyzed cross-coupling with diboron (B99234) reagents (e.g., B₂pin₂). nih.govGood functional group tolerance, milder conditions than organometallic routes.High cost of diboron reagents and palladium catalysts. nih.gov
C-H Borylation ArenesIridium or Rhodium-catalyzed direct functionalization of C-H bonds. nih.govacs.orgHigh atom economy, avoids pre-functionalization. nih.govRegioselectivity can be challenging, expensive catalysts.
Photoinduced Borylation Aryl Halides, Arylammonium saltsMetal-free, visible-light-induced reaction. organic-chemistry.orgMild conditions, broad scope, avoids transition metals. organic-chemistry.orgMay require specific photocatalysts or additives.
Flow Chemistry Borylation Aryl HalidesHalogen-lithium exchange and borylation in a continuous flow reactor. organic-chemistry.orgRapid reaction times (seconds), scalable, enhanced safety. organic-chemistry.orgRequires specialized equipment.

Advanced Material Science Applications and Responsive Systems

The unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols is being harnessed to create advanced "smart" materials. nih.govdntb.gov.ua These materials can respond to specific chemical or physical stimuli, making them highly valuable for a range of applications. rsc.org

Key areas of development include:

Responsive Polymers and Hydrogels: Incorporating arylboronic acid moieties into polymer chains allows for the creation of materials that respond to changes in pH or the presence of sugars like glucose. nih.gov This interaction with diols can cause the material to swell, shrink, or even dissolve, forming the basis for self-regulated drug delivery systems and glucose sensors. nih.govmdpi.com

Stimuli-Responsive Sensors: The interaction between boronic acids and diols can be transduced into a detectable signal (fluorescent, colorimetric, or electrochemical), leading to the development of highly specific sensors. mdpi.comresearchgate.net These sensors are being designed to detect saccharides, glycoproteins, reactive oxygen species (ROS), and other biologically important molecules. rsc.orgresearchgate.net

Self-Healing Materials: The dynamic and reversible nature of the boronate ester bond allows for the creation of self-healing materials. rsc.org When a material containing boronate ester crosslinks is damaged, the bonds can reform under the right conditions, restoring the material's integrity. rsc.org

Paper-Based Analytical Devices: Arylboronic acids that can covalently bind to the hydroxyl groups in cellulose (B213188) are being used to create hydrophobic barriers for paper-based microfluidic devices, offering a scalable method for device fabrication. researchgate.net

The specific electronic properties of this compound could be exploited to fine-tune the binding affinities and responsiveness of such materials, potentially leading to sensors with enhanced sensitivity or materials with unique response characteristics.

Table 2: Applications of Boronic Acid-Based Responsive Systems

Application Area Principle of Operation Examples
Sensing Reversible binding of boronic acid to diols (e.g., glucose) or other analytes, causing a change in fluorescence, color, or electrochemical signal. mdpi.comresearchgate.netContinuous glucose monitoring, detection of glycoproteins, ROS sensors. nih.govrsc.org
Drug Delivery pH- or glucose-triggered swelling/dissolution of boronic acid-containing polymer micelles or hydrogels to release an encapsulated drug. nih.govAutonomous insulin (B600854) delivery systems. mdpi.com
Self-Healing Materials Dynamic covalent cross-linking via boronate ester bonds that can break and reform to repair damage. rsc.orgSelf-healing hydrogels and polymers. rsc.org
Separation/Enrichment Affinity chromatography or functionalized nanoparticles using boronate ester formation to capture and isolate diol-containing biomolecules. nih.govGlycoprotein and glycopeptide enrichment from complex biological samples. nih.gov

Bio-Inspired and Supramolecular Assemblies Utilizing Boronic Acid Chemistry

Nature utilizes specific, reversible interactions to build complex and functional molecular architectures. Drawing inspiration from these systems, researchers are using boronic acid chemistry to construct sophisticated supramolecular assemblies. researchgate.net The reversible formation of boronate esters with diols serves as a powerful tool in dynamic covalent chemistry, allowing for the creation of complex, self-assembling systems in water. nih.govnih.gov

Prominent research directions include:

Saccharide Recognition: The fundamental interaction between boronic acids and saccharides is a major focus, mimicking biological receptor-substrate binding. nih.govgrinnell.edu This is being applied to build synthetic receptors and sensors that can selectively bind to specific sugars, which is crucial for studying biological processes and diagnostics. grinnell.edu

Supramolecular Polymers: By incorporating boronic acids into monomers, researchers can create polymers that self-assemble through dynamic covalent bonds. researchgate.net These structures can be designed to respond to external stimuli, such as the addition of a competing sugar, leading to controlled disassembly. researchgate.net

Cell Surface Engineering: Boronic acids are being used to anchor synthetic molecules and materials to the surface of cells. nih.gov By targeting the abundant carbohydrates on cell membranes, supramolecular polymers decorated with boronic acids can bind to cells like human red blood cells, opening avenues for cell-based therapies and diagnostics. nih.gov

Responsive Nanoparticles: Functionalizing metal nanoparticles with boronic acids creates platforms where the aggregation of the nanoparticles can be controlled by the presence of sugars. researchgate.net This sugar-induced aggregation leads to changes in optical properties, such as fluorescence or surface plasmon resonance, which can be used for sensing. researchgate.net

The this compound moiety could be incorporated into larger molecular scaffolds to investigate how its specific steric and electronic profile influences the stability, selectivity, and responsiveness of these bio-inspired assemblies.

Integration with Principles of Sustainable and Green Chemistry

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency, are increasingly influencing the synthesis and application of chemical compounds. acs.orgreagent.co.uk The development of arylboronic acids is aligning with these principles through several key innovations.

Key trends in green chemistry for boronic acids include:

Use of Greener Solvents: There is a significant push to replace hazardous organic solvents with more environmentally benign alternatives. Water is an excellent candidate, and catalytic systems, such as those for Suzuki couplings, have been developed to work efficiently in aqueous media. lookchem.comrsc.org Ethanol is another green solvent being used for reactions like the ipso-hydroxylation of arylboronic acids. rsc.orgnih.gov

Energy Efficiency: Microwave irradiation and visible-light photocatalysis are being used to accelerate reactions and reduce energy consumption compared to traditional heating methods. nih.govacs.org These techniques often lead to significantly shorter reaction times and higher yields. nih.gov

Mechanochemistry: Solvent-free synthesis of boronic esters has been achieved by simply grinding the boronic acid with a diol. researchgate.net This mechanochemical approach eliminates the need for solvents entirely, significantly reducing waste.

Use of Renewable Feedstocks: Efforts are underway to use biomass-derived materials, such as modified cellulose, as supports for catalysts used in boronic acid transformations. mdpi.com

Future research involving this compound will likely focus on developing synthetic routes and applications that adhere to these green principles, ensuring that its utility is matched by its environmental compatibility.

Q & A

Basic Research Questions

Q. What are the optimal synthesis and characterization protocols for (2-methoxy-3-nitrophenyl)boronic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-existing boronic acid scaffolds. Key steps include protecting the boronic acid group during nitration/methoxylation to prevent side reactions. Characterization requires NMR (¹H, ¹³C, ¹¹B) to confirm regioselectivity and purity, complemented by FT-IR for boron-oxygen bond verification. HPLC purification (e.g., C18 column with acetonitrile/water gradient) is critical for isolating intermediates .

Q. How can boronic acid impurities, such as unreacted precursors, be quantified in drug substances?

  • Methodological Answer : LC-MS/MS in MRM mode is preferred for sensitivity and selectivity. For example, a triple quadrupole system with electrospray ionization (ESI) detects underivatized boronic acids at sub-ppm levels. Method validation must include spike-recovery tests (accuracy >90%) and linearity (R² >0.995) over 0.1–1.0 ppm, adhering to ICH guidelines .

Q. What role does this compound play in carbohydrate sensing?

  • Methodological Answer : The nitro and methoxy groups modulate the boronic acid’s Lewis acidity, enhancing binding to cis-diols (e.g., glucose). Fluorescence-based assays (e.g., using anthracene or rhodamine conjugates) track binding via changes in quantum yield. Stopped-flow kinetics can determine on/off rates (e.g., kon ≈ 10³–10⁴ M⁻¹s⁻¹ for fructose) .

Q. How is this boronic acid utilized in drug discovery?

  • Methodological Answer : It serves as a bioisostere for carboxylic acids or transition-state mimics in protease inhibitors. For example, boronic acid moieties in proteasome inhibitors (e.g., bortezomib analogs) form reversible covalent bonds with catalytic threonine residues. Computational docking (e.g., AutoDock Vina) optimizes binding affinity .

Advanced Research Questions

Q. What kinetic parameters govern the binding of this compound to diols in physiological conditions?

  • Methodological Answer : Stopped-flow fluorescence at pH 7.4 reveals biphasic kinetics: rapid initial binding (k1 ≈ 1.2 × 10³ M⁻¹s⁻¹) followed by slower conformational stabilization (k2 ≈ 2.5 × 10² s⁻¹). Activation energy (Ea) is derived via Arrhenius plots (25–37°C), showing enthalpy-driven binding .

Q. How does structural modification impact thermal stability for flame-retardant applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~220°C. Methoxy groups delay degradation by stabilizing the boroxine ring via electron donation. Halogen-free formulations blend the boronic acid with phosphorus-based synergists (e.g., DOPO) to enhance char yield (≥30%) .

Q. What mechanisms underlie its anticancer activity in glioblastoma models?

  • Methodological Answer : Apoptosis induction is linked to tubulin polymerization inhibition (IC₅₀ ≈ 21 μM). Flow cytometry (Annexin V/PI staining) confirms G2/M arrest. Synergy with temozolomide (CI <0.8) is evaluated via Chou-Talalay analysis .

Q. What challenges arise in MALDI-MS analysis of boronic acid-containing peptides?

  • Methodological Answer : Boroxine formation during laser desorption obscures molecular ions. Derivatization with mannitol (1,2-diol) suppresses trimerization. Sinapinic acid matrix with 10 mM NH4HCO3 enhances ionization efficiency (S/N >50) .

Q. How can computational modeling guide its use as a bioisostere in drug design?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict pKa shifts upon diol binding. Molecular dynamics (AMBER) simulate binding pocket interactions, prioritizing substituents that maximize hydrogen bonding (e.g., nitro groups for H-bond acceptance) .

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